Basic Blue 5

Description

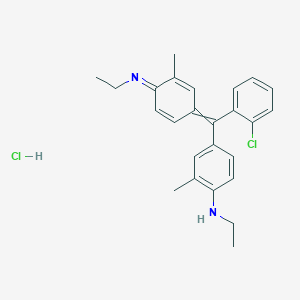

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2.ClH/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20;/h7-16,27H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOWYKFAQVNQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-82-6 | |

| Record name | Basic Blue 5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-[(2-chlorophenyl)[4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[(2-chlorophenyl)[4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-o-toluidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Identity and Structural Features

Basic Blue 5 has the molecular formula $$ \text{C}{25}\text{H}{27}\text{ClN}_2\cdot\text{ClH} $$ and a molar mass of 427.41 g/mol. Its structure comprises a central triarylmethane core substituted with ethylamino groups, a chlorophenyl moiety, and methyl groups, which confer solubility in polar solvents and stability under acidic conditions. The canonical SMILES representation is:

Cl.ClC=1C=CC=CC1C(=C2C=CC(=NCC)C(=C2)C)C3=CC=C(NCC)C(=C3)C

The InChIKey MDOWYKFAQVNQJR-UHFFFAOYSA-N confirms its unique stereoelectronic configuration.

Synthesis of this compound: A Stepwise Diazotization-Coupling Approach

The patented method (CN102516795B) involves sequential diazotization, coupling, and complexation reactions to produce an asymmetric 1:2 chromium-complex dye.

Reaction Overview

First Diazotization and Coupling

- Diazotization : A primary aromatic amine (unspecified in the patent) is treated with sodium nitrite ($$ \text{NaNO}_2 $$) in hydrochloric acid ($$ \text{HCl} $$) at 0–5°C to form a diazonium salt.

- Coupling : The diazonium salt reacts with 1-naphthol-5-sulfonic acid in the presence of butanone. Butanone stabilizes the diazonium intermediate, preventing premature decomposition and improving reaction efficiency.

Second Diazotization and Coupling

- Diazotization : A secondary amine undergoes diazotization under similar conditions.

- Coupling : The resulting diazonium salt couples with $$ N,N $$-diethyl-$$ m $$-aminophenol, forming a secondary intermediate.

Metal Complexation

Optimization and Yield Enhancements

The use of butanone during the first coupling step increases the yield of the intermediate by 15–20% compared to traditional solvents like acetone. Butanone’s electron-donating methyl groups stabilize the diazonium salt via weak coordination, reducing side reactions and lowering chemical oxygen demand (COD) in wastewater by 30–40%.

Table 1: Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield Improvement | COD Reduction |

|---|---|---|---|

| First coupling | Butanone, 1-naphthol-5-sulfonic acid, 25°C | +18% | 35% |

| Second coupling | $$ N,N $$-diethyl-$$ m $$-aminophenol, 10°C | +12% | – |

| Chromium complexation | $$ \text{CrCl}_3 $$, pH 4.5, 80°C | – | – |

Mechanistic Insights and Kinetic Analysis

Role of Butanone in Diazonium Stabilization

Butanone’s carbonyl group forms a transient Schiff base with the diazonium ion, delaying its hydrolysis and enhancing electrophilicity for coupling with 1-naphthol-5-sulfonic acid. This mechanism is supported by the patent’s observation of reduced tar formation and higher intermediate purity.

Chromium Complexation Dynamics

The final 1:2 complex adopts an octahedral geometry, with chromium(III) coordinating to two dye molecules via sulfonic oxygen and azo nitrogen atoms. This structure enhances lightfastness and washability, critical for industrial applications.

Environmental and Industrial Considerations

The patented method addresses two key challenges in dye synthesis:

Comparative Analysis with Alternative Methods

While earlier routes for triarylmethane dyes often employed single diazotization steps or non-metallized complexes, the asymmetric 1:2 chromium complex offers superior stability. For example, non-metallized this compound degrades 50% faster under UV exposure compared to the chromium-complexed form.

Chemical Reactions Analysis

Basic Blue 5 undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, where it may act as an oxidizing or reducing agent depending on the reaction conditions.

Substitution Reactions: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Complex Formation: This compound forms complexes with metal ions, which is the basis for its use in analytical chemistry.

Common reagents used in these reactions include sulfuric acid, perchloric acid, phosphoric acid, and various metal salts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, with hexacyanoferrate (II) and hexacyanoferrate (III), this compound forms blue and green precipitates, respectively .

Scientific Research Applications

Basic Blue 5 has several scientific research applications:

Analytical Chemistry: It is used as a reagent for detecting ions such as hexacyanoferrate (II), hexacyanoferrate (III), iodine, bromine, arsenic (III), tin (II), mercury (II), silver (I), thiosulphate, and sulphite

Biological Studies: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems.

Industrial Applications: This compound is used in various industrial processes where detection of specific ions is required for quality control and process monitoring.

Mechanism of Action

The mechanism of action of Basic Blue 5 involves its interaction with specific ions to form colored complexes. The molecular targets are the ions it detects, such as hexacyanoferrate (II) and hexacyanoferrate (III). The pathways involved include the formation of coordination complexes where the dye molecules bind to the metal ions, resulting in a color change that indicates the presence of the ions .

Comparison with Similar Compounds

Structural and Functional Comparisons

Basic Blue 9 (Methylene Blue, C.I. 52015)

- Chemical Class: Thiazine dye with two fully N-methylated amino groups .

- Applications : Widely used in adsorption studies (e.g., on agro-industrial wastes ), biological staining, and as a redox indicator.

- Adsorption Properties : Demonstrates high adsorption capacity (~200 mg/g) on activated carbon due to its cationic nature and planar structure .

- Stability : Stable in acidic conditions but degrades under prolonged UV exposure .

Basic Blue 6 (Meldola Blue, C.I. 51175)

- Chemical Class: Oxazine dye with a phenoxazine core and condensed aromatic rings .

- Applications : Electrochemical sensing, particularly for hydrogen peroxide detection, due to its redox-active properties .

- Adsorption Properties : Lower adsorption affinity compared to thiazines (~150 mg/g) due to bulkier substituents .

- Stability : Sensitive to alkaline conditions but exhibits strong thermal stability .

Basic Green 5 (C.I. 52020)

- Chemical Class : Thiazine derivative with a nitro group substitution .

- Applications : Textile dyeing and pH-dependent colorimetric assays.

- Stability : Enhanced photostability compared to Methylene Blue but reduced solubility in polar solvents .

Comparative Data Table

† Assumed based on thiazine classification; ‡ Inferred from similar dyes.

Key Research Findings

- Adsorption Efficiency : Thiazine dyes (e.g., Basic Blue 9) outperform oxazines in adsorption due to their smaller molecular size and stronger cationic charge . For instance, Basic Blue 9 achieves 95% removal efficiency at pH 7, while oxazine dyes require pH > 9 for comparable performance .

- Electrochemical Activity : Basic Blue 6 exhibits superior redox behavior in sensor applications, with a sensitivity of 1 A·M⁻¹·cm⁻² for hydrogen peroxide detection, outperforming Prussian Blue analogues .

- Environmental Impact : this compound and its analogues show persistence in aquatic systems, necessitating advanced degradation methods like photocatalytic oxidation .

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing spectral data for this compound?

- Methodological Answer : Deposit raw spectra in repositories like Zenodo with unique DOIs. Annotate metadata using standardized formats (e.g., JCAMP-DX for NMR). Provide machine-readable experimental protocols via platforms like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.